molecular formula C8H5FN2O B1445372 7-Fluoro-1,5-naphthyridin-4-ol CAS No. 1437790-06-1

7-Fluoro-1,5-naphthyridin-4-ol

Cat. No. B1445372
Key on ui cas rn: 1437790-06-1
M. Wt: 164.14 g/mol
InChI Key: XPJNOFYNSDLDOF-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A 500 mL round bottom flask equipped with a reflux condenser was charged with 5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (8.0 g, 30.0 mmol) and diphenyl ether (83.5 mL). This was heated to 250° C. in heating mantle and allowed to stay at this temperature for five minutes. Cooled to room temperature, diluted with hot hexanes, and filtered to afford 7-fluoro-1,5-naphthyridin-4(1H)-one (2.2 g, 45% yield) as a crude brown solid. The title compound was used without further purification. MS [M+H]=165.2, Calc'd for C8H5FN2O=164.14.
Name
5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
83.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][CH:9]=[C:10]2[C:15](=[O:16])OC(C)(C)OC2=O)[CH:5]=[N:6][CH:7]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:15](=[O:16])[CH:10]=[CH:9][NH:8]2)=[N:6][CH:7]=1

Inputs

Step One
Name
5-((5-fluoropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
8 g
Type
reactant
Smiles
FC=1C=C(C=NC1)NC=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
83.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
in heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=CN=C2C(C=CNC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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